molecular formula C11H14O3 B13579512 2-(2-Methoxy-6-methylphenyl)propanoic acid CAS No. 6834-73-7

2-(2-Methoxy-6-methylphenyl)propanoic acid

Cat. No.: B13579512
CAS No.: 6834-73-7
M. Wt: 194.23 g/mol
InChI Key: JRUDPROTHBYBPD-UHFFFAOYSA-N
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Description

2-(2-Methoxy-6-methylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O3 It is characterized by a propanoic acid group attached to a methoxy and methyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxy-6-methylphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-6-methylbenzaldehyde.

    Grignard Reaction: The aldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form the carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to reduce the intermediate compounds.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Chemistry:

    Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.

Medicine:

    Pharmaceuticals: Investigated for its potential anti-inflammatory and analgesic properties.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-Methoxy-6-methylphenyl)propanoic acid exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulating biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

  • 2-(2-Methoxyphenyl)propanoic acid
  • 2-(6-Methoxy-2-naphthyl)propanoic acid

Comparison:

  • Structural Differences: Variations in the position and type of substituents on the benzene ring.
  • Unique Properties: 2-(2-Methoxy-6-methylphenyl)propanoic acid may exhibit unique reactivity and biological activity due to its specific substitution pattern.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

6834-73-7

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-methoxy-6-methylphenyl)propanoic acid

InChI

InChI=1S/C11H14O3/c1-7-5-4-6-9(14-3)10(7)8(2)11(12)13/h4-6,8H,1-3H3,(H,12,13)

InChI Key

JRUDPROTHBYBPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)C(C)C(=O)O

Origin of Product

United States

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